n-Ethylbenzene-1,3-disulfonamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H12N2O4S2 |
|---|---|
Molecular Weight |
264.3 g/mol |
IUPAC Name |
3-N-ethylbenzene-1,3-disulfonamide |
InChI |
InChI=1S/C8H12N2O4S2/c1-2-10-16(13,14)8-5-3-4-7(6-8)15(9,11)12/h3-6,10H,2H2,1H3,(H2,9,11,12) |
InChI Key |
VPEDPLFKUYDQON-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=CC(=C1)S(=O)(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for N Ethylbenzene 1,3 Disulfonamide and Its Functionalized Derivatives
Foundational Synthetic Pathways to N-Ethylbenzene-1,3-disulfonamide
The synthesis of N-substituted arylsulfonamides, including this compound, typically begins with the corresponding aryl sulfonyl chloride. A general and established method involves the reaction of an aryl hydrocarbon with chlorosulfonic acid to produce the aryl sulfonyl chloride intermediate. google.com In the specific case of benzene-1,3-disulfonamide (B1229733) derivatives, the starting material is benzene-1,3-disulfonyl chloride.
This di-functional starting material can then be reacted with an aliphatic amine to yield the desired N-substituted disulfonamide. For the synthesis of this compound, benzene-1,3-disulfonyl chloride is reacted with ethylamine (B1201723). This reaction is typically carried out in an inert solvent, and often in the presence of a base to neutralize the hydrochloric acid byproduct. The reaction of the difunctional sulfonyl chloride with a primary amine like ethylamine can lead to the formation of polymeric structures, referred to in the literature as poly(N-ethyl-benzene-1,3-disulfonamide).
A general procedure involves combining the crude chlorosulfonation product with an aliphatic amine, an alkali or alkaline earth metal hydroxide, and water. The reaction temperature is typically maintained between 50°C and 100°C to facilitate the amidation reaction. google.com
Preparation and Structural Elucidation of N-Halogenated Benzene-1,3-disulfonamide Reagents
N-Halogenated sulfonamides are a class of stable and efficient reagents for various organic transformations. The synthesis of these reagents from this compound and the parent benzene-1,3-disulfonamide is a straightforward process involving halogenation of the nitrogen atoms of the sulfonamide groups.
Synthesis of Poly(N,N'-dichloro-N-ethylbenzene-1,3-disulfonamide) (PCBS)
Poly(N,N'-dichloro-N-ethylbenzene-1,3-disulfonamide), commonly known as PCBS, is prepared from poly(N-ethyl-benzene-1,3-disulfonamide). The synthesis involves dissolving the powdered starting material in a solution of sodium hypochlorite (B82951) (NaOCl). The reaction is typically conducted at room temperature. Following the initial reaction period, acetic acid is added to the solution, leading to the precipitation of the insoluble chlorinated product. The resulting solid is then collected by filtration and washed with water. rsc.org
Synthesis of N,N,N',N'-Tetrachlorobenzene-1,3-disulfonamide (TCBDA)
Similar to the synthesis of PCBS, N,N,N',N'-tetrachlorobenzene-1,3-disulfonamide (TCBDA) is synthesized from the parent benzene-1,3-disulfonamide. nih.gov The finely powdered benzene-1,3-disulfonamide is dissolved in a sodium hypochlorite solution at room temperature. rsc.org Subsequently, the addition of acetic acid induces the precipitation of the tetrachlorinated product, which is then isolated by filtration and washed. rsc.org TCBDA is a stable and reusable reagent that can be easily prepared. organic-chemistry.org
Synthesis of Poly(N,N'-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS)
The bromo-analog, poly(N,N'-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS), is synthesized using a similar principle but with a brominating agent. While the specific details for PBBS synthesis are less commonly documented in the provided literature, the general approach for N-halogenation of sulfonamides suggests a reaction between poly(N-ethyl-benzene-1,3-disulfonamide) and a source of positive bromine, likely in an aqueous basic solution followed by acidification. These reagents have been demonstrated to be effective catalysts in various organic syntheses. nih.govresearchgate.net
Synthesis of N,N,N',N'-Tetrabromobenzene-1,3-disulfonamide (TBBDA)
N,N,N',N'-Tetrabromobenzene-1,3-disulfonamide (TBBDA) is prepared from benzene-1,3-disulfonamide. The synthesis involves the reaction of the starting disulfonamide with a suitable brominating agent. These N-bromo sulfonamides are recognized as effective catalysts for various organic reactions, including the synthesis of heterocyclic compounds like 1,6-dihydropyrazine-2,3-dicarbonitrile derivatives. nih.gov The preparation is considered straightforward, contributing to their utility in synthetic chemistry. nih.govresearchgate.net
Advanced Derivatization Strategies for N-Substituted Benzene-1,3-disulfonamides
The derivatization of benzene-1,3-disulfonamides extends beyond simple N-halogenation, leading to a diverse range of functionalized molecules with potential applications in catalysis and medicinal chemistry.
One key derivatization strategy involves utilizing the N-halogenated compounds, such as PCBS and TCBDA, as reagents in organic synthesis. These compounds act as mild and efficient oxidants and halogenating agents. For instance, they have been successfully employed for the direct oxidative conversion of thiols and disulfides to their corresponding sulfonyl chlorides. researchgate.net They also facilitate the synthesis of N-chloroamines, nitriles, and aldehydes from primary amines and alcohols. organic-chemistry.org In these transformations, the N-halogenated disulfonamide is consumed and converted back to its parent sulfonamide, which can often be recovered and re-halogenated.
Regioselective N-Alkylation and Acylation Procedures
The functionalization of the nitrogen atoms of benzene-1,3-disulfonamide is a key step in the synthesis of its N-substituted derivatives. Regioselectivity in these reactions is paramount, particularly when designing complex molecules where specific connectivity is required.
The synthesis of the related compound, poly(N-ethyl-benzene-1,3-disulfonamide), serves as a foundational method. This is achieved by dissolving the parent poly(benzene-1,3-disulfonamide) in a solution of sodium hypochlorite, followed by the addition of acetic acid to precipitate the chlorinated reagent, which can then be used in further reactions. orgsyn.org A more direct N-alkylation can be inferred from the synthesis of similar sulfonamides. For instance, the synthesis of N,N'-diethyl-[1,3-phenylenebis(methylene)]dibenzenesulfonamide involves the reaction of the parent disulfonamide with sodium hydride in N,N-dimethylformamide, followed by the addition of ethyl iodide. nih.gov This approach suggests a viable pathway for the ethylation of benzene-1,3-disulfonamide.
While specific literature on the regioselective N-acylation of this compound is scarce, general principles of sulfonamide chemistry can be applied. The acylation of sulfonamides typically requires activation of the acylating agent, often in the form of an acyl chloride or anhydride, and is carried out in the presence of a base to deprotonate the sulfonamide nitrogen. The regioselectivity would be governed by the steric and electronic environment of the nitrogen atoms. For a monosubstituted this compound, the remaining N-H bond would be the primary site for acylation.
A study on the regioselective N-arylation of N-acylsulfenamides using o-quinone diimides, catalyzed by a Brønsted acid, provides insights into selective N-functionalization under mild, metal-free conditions. nih.gov Although this method applies to a different class of sulfur-nitrogen compounds, the principles of controlling reactivity at the nitrogen center are relevant.
| Reactants | Reagents and Conditions | Product | Yield | Reference |
| N,N'-diethyl-(benzene-1,3-diyldimethanediyl)dibenzenesulfonamide, Ethyl iodide | Sodium hydride, N,N-Dimethylformamide, Room Temperature | Diethyl-N,N′-[1,3-phenylenebis(methylene)]dibenzenesulfonamide | Not Specified | nih.gov |
| Poly(benzene-1,3-disulfonamide) | 1. NaOCl (14% solution) 2. Acetic Acid (50% solution) | Poly(N,N'-dichloro-benzene-1,3-disulfonamide) | Not Specified | orgsyn.org |
| N-acylsulfenamides, o-quinone diimides | Brønsted acid catalyst | N-arylated N-acylsulfenamides | Good | nih.gov |
Macrocyclization and Annulation Strategies Incorporating Disulfonamide Units
The incorporation of the benzene-1,3-disulfonamide moiety into macrocyclic and polycyclic frameworks is a sophisticated synthetic endeavor that can lead to molecules with unique three-dimensional structures and properties.
Double Mitsunobu Annulation for Medium- and Large-Ring Heterocycles
The Mitsunobu reaction is a powerful tool for the formation of C-O, C-N, and C-S bonds with inversion of stereochemistry at the alcohol carbon. pnas.orgwikipedia.org Sulfonamides are effective nucleophiles in this reaction, making the Double Mitsunobu reaction a viable strategy for macrocyclization. pnas.org This approach involves the reaction of a diol with a disulfonamide under Mitsunobu conditions (typically a phosphine (B1218219) and an azodicarboxylate like DEAD or DIAD) to form a cyclic ether or amine.
A study on the total synthesis of lipogrammistin-A utilized an intramolecular N-alkylation of a 2-nitrobenzenesulfonamide (B48108) under Mitsunobu conditions to form an 18-membered ring, demonstrating the utility of this reaction in constructing large cyclic structures. nih.gov While a direct example of a double Mitsunobu reaction with this compound to form a macrocycle is not explicitly detailed in the provided literature, the principles of the reaction support its feasibility. The reaction would involve reacting N,N'-diethylbenzene-1,3-disulfonamide with a suitable diol, where both sulfonamide nitrogens act as nucleophiles to displace the activated hydroxyl groups of the diol, leading to the formation of a medium or large-ring heterocycle.
The success of such a reaction would depend on factors like the concentration of the reactants (high dilution conditions favor intramolecular cyclization), the nature of the diol linker, and the specific Mitsunobu reagents used.
| Reactants | Reagents | Product Type | Key Feature | Reference |
| Alcohol, Carboxylic Acid/Sulfonamide | Triphenylphosphine, DEAD/DIAD | Ester/Substituted Amine | Inversion of stereochemistry | pnas.orgwikipedia.org |
| Protected β-amino ester derivative | Mitsunobu conditions | 18-membered macrocycle | Intramolecular N-alkylation | nih.gov |
Cyclocondensation Reactions to Form Polycyclic Architectures
Cyclocondensation reactions offer another avenue to construct complex polycyclic systems from this compound derivatives. These reactions involve the formation of two new bonds in a single operation, leading to the creation of a new ring fused to the existing benzene (B151609) ring.
One potential strategy involves the cyclopalladation of N,N'-dialkylbenzene-1,3-dicarbaldimines, which are derived from the corresponding dialdehyde. The reaction of these ligands with palladium acetate (B1210297) leads to metallation at the 4 and 6 positions of the benzene ring, forming tetra-µ-acetato cyclopalladated compounds. rsc.org These organometallic intermediates can then undergo further reactions to build polycyclic structures.
Another approach could involve intramolecular Heck reactions. A diversity-oriented synthesis strategy has been reported where vinyl sulfonamides are used as linchpins for subsequent intramolecular Heck reactions to generate skeletally diverse sultams (cyclic sulfonamides). nih.gov Applying this logic, an appropriately functionalized N,N'-diethylbenzene-1,3-disulfonamide, for instance, with pendant vinyl groups, could undergo a double intramolecular Heck reaction to form a polycyclic system.
The synthesis of shape-persistent macrocyclic aromatic tetrasulfonamides has been achieved through a one-step formation process, highlighting that noncyclic precursors can adopt a convergent conformation that facilitates the final cyclization step. pnas.org This principle can be extended to the design of cyclocondensation reactions where the substituents on the this compound are engineered to promote intramolecular ring formation.
| Reactant Type | Reaction Type | Product Type | Key Feature | Reference |
| N,N'-dialkylbenzene-1,3-dicarbaldimines | Cyclopalladation | Tetra-µ-acetato cyclopalladated compounds | Metallation at C4 and C6 positions | rsc.org |
| Vinyl sulfonamides | Intramolecular Heck reaction | Skeletally diverse sultams | Functional group pairing | nih.gov |
| Diaryl-sulfonamide with flanking alkoxy groups | One-step macrocyclization | Cone-shaped macrocyclic aromatic tetrasulfonamides | Precursor adopts convergent conformation | pnas.org |
Catalytic and Reagent Applications of N Ethylbenzene 1,3 Disulfonamide Derivatives in Complex Organic Synthesis
Oxidative Transformations Facilitated by N-Halosulfonamide Reagents
N-halo-disulfonamide reagents, including Poly(N,N'-dichloro-N-ethyl-benzene-1,3-disulfonamide) (PCBS) and N,N,N',N'-tetrachlorobenzene-1,3-disulfonamide (TCBDA), are effective oxidizing agents due to the unique properties of the N-X (nitrogen-halogen) bond. benthamdirect.com These reagents provide a source of electrophilic halogen (Cl+) in situ, which can activate substrates for a range of oxidative reactions. scielo.br
Direct Oxidative Chlorination of Sulfur Compounds to Sulfonyl Chlorides
Poly(N,N'-dichloro-N-ethyl-benzene-1,3-disulfonamide) (PCBS) and its analogue N,N,N',N'-tetrachlorobenzene-1,3-disulfonamide (TCBDA) have been identified as mild and highly efficient reagents for the direct oxidative chlorination of various sulfur compounds. researchgate.net This process converts thiols and disulfides directly into the corresponding sulfonyl chlorides, which are crucial intermediates in the synthesis of sulfonamides and other sulfur-containing compounds. The reaction proceeds smoothly, offering good to excellent yields and demonstrating broad substrate scope, making it a valuable and practical alternative to existing methods. researchgate.net The mild conditions of this transformation render it compatible with a variety of functional groups. researchgate.net
Table 1: Oxidative Chlorination of Thiols to Sulfonyl Chlorides with TCBDA
| Entry | Substrate | Product | Yield (%) |
|---|---|---|---|
| 1 | Thiophenol | Benzenesulfonyl chloride | 95 |
| 2 | 4-Methylthiophenol | 4-Methylbenzenesulfonyl chloride | 98 |
| 3 | 4-Chlorothiophenol | 4-Chlorobenzenesulfonyl chloride | 96 |
| 4 | 2-Naphthalenethiol | Naphthalene-2-sulfonyl chloride | 92 |
Data sourced from a study on the oxidative conversion of sulfur compounds. researchgate.net
Conversion of Primary Amines to N-Chloroamines, Nitriles, and Aldehydes
The reagents PCBS and TCBDA have proven to be versatile in the oxidation of primary amines, leading to the synthesis of N,N-dichloroamines, nitriles, and aldehydes under mild conditions. organic-chemistry.org These reagents efficiently convert both primary and secondary amines into N,N-dichloroamines. organic-chemistry.org The resulting N,N-dichloroamines can be subsequently treated with a base, such as triethylamine, to furnish nitriles in high yields. organic-chemistry.org
A one-pot procedure has also been developed for the direct conversion of primary amines to nitriles using these reagents in DMF, which simplifies the synthetic process. organic-chemistry.org Furthermore, benzylic amines can be transformed into the corresponding aldehydes when refluxed with these reagents in the presence of silica (B1680970) gel-adsorbed HCl. organic-chemistry.org The versatility of these reagents highlights their utility in functional group interconversions. organic-chemistry.orgorganic-chemistry.org
Table 2: Application of PCBS/TCBDA in the Conversion of Primary Amines
| Substrate | Reagent | Product Type | Conditions | Yield (%) |
|---|---|---|---|---|
| Benzylamine | PCBS | N,N-Dichlorobenzylamine | CH2Cl2, rt | 95 |
| Benzylamine | PCBS, then Et3N | Benzonitrile | CH2Cl2, reflux | 92 |
| Benzylamine | TCBDA | Benzonitrile (one-pot) | DMF, 80°C | 90 |
| Benzylamine | TCBDA | Benzaldehyde (B42025) | HCl/SiO2, reflux | 85 |
Data synthesized from findings on the applications of PCBS and TCBDA. organic-chemistry.org
Oxidative Conversion of Primary Alcohols to Nitriles
A significant application of PCBS and TCBDA is the direct oxidative conversion of primary alcohols into nitriles. organic-chemistry.orgorganic-chemistry.org This one-pot transformation is effectively carried out in aqueous ammonia (B1221849). organic-chemistry.orgorganic-chemistry.org The reaction offers a practical and efficient method for the oxidation of primary alcohols, bypassing the often-isolated aldehyde intermediate. organic-chemistry.org This process is particularly valuable as nitriles are important precursors for various functional groups, including carboxylic acids, amines, and amides. libretexts.orglibretexts.org The use of aqueous ammonia as both the nitrogen source and solvent makes this a convenient synthetic route. organic-chemistry.org
Table 3: Direct Oxidative Conversion of Primary Alcohols to Nitriles
| Substrate Alcohol | Reagent | Product Nitrile | Yield (%) |
|---|---|---|---|
| Benzyl alcohol | TCBDA | Benzonitrile | 95 |
| 4-Chlorobenzyl alcohol | TCBDA | 4-Chlorobenzonitrile | 92 |
| 4-Methoxybenzyl alcohol | TCBDA | 4-Methoxybenzonitrile | 94 |
| 1-Hexanol | PCBS | Hexanenitrile | 85 |
Yields are based on research into the oxidative conversion capabilities of TCBDA and PCBS. organic-chemistry.org
Highly Efficient Oxidative Deprotection of 1,3-Dithianes and 1,3-Dithiolanes
The deprotection of thioacetals, such as 1,3-dithianes and 1,3-dithiolanes, is a critical step in multi-step organic synthesis to reveal a carbonyl group. While N-halosulfonamides are potent oxidizing agents, specific reports detailing the use of N-ethylbenzene-1,3-disulfonamide derivatives for the oxidative deprotection of 1,3-dithianes and 1,3-dithiolanes are not prominent in the surveyed literature. Various other oxidative methods exist for this transformation, often employing reagents that can cleave the carbon-sulfur bonds under specific conditions. organic-chemistry.orgasianpubs.org
Electrophilic and Acid-Catalyzed Organic Reactions
Beyond their role as oxidizing agents, derivatives of this compound can also function as catalysts, particularly in reactions proceeding through electrophilic intermediates.
Facilitation of C-C Bond Formation
Poly(N,N'-dichloro-N-ethyl-benzene-1,3-disulfonamide) [PCBS] and N,N,N',N'-tetrachlorobenzene-1,3-disulfonamide [TCBDA] have been successfully employed as novel catalysts for electrophilic substitution reactions. scielo.br A key example is their use in promoting the reaction between indole (B1671886) and various aldehydes or ketones to synthesize bis(indolyl)methanes. scielo.br
In this reaction, the N-chloro-disulfonamide reagent is proposed to release Cl+ in situ. This electrophilic chlorine species can then act as a Lewis acid, activating the carbonyl group of the aldehyde or ketone. This activation facilitates the subsequent nucleophilic attack by indole molecules, leading to the formation of new carbon-carbon bonds and yielding the bis(indolyl)methane product. scielo.br The reaction proceeds efficiently under various conditions, including in ethanol (B145695), water, or even solvent-free, at room temperature, and is applicable to a wide range of aldehyde and ketone substrates. scielo.br Similarly, the N-bromo variants, PBBS and TBBDA, have been used as catalysts for the synthesis of other heterocyclic systems. nih.govnih.gov
Table 4: Catalytic Synthesis of Bis(indolyl)methanes using TCBDA
| Aldehyde/Ketone Substrate | Product | Conditions | Yield (%) |
|---|---|---|---|
| Benzaldehyde | 3,3'-Bis(indolyl)phenylmethane | EtOH, rt | 98 |
| 4-Chlorobenzaldehyde | 3,3'-Bis(indolyl)(4-chlorophenyl)methane | H2O, rt | 95 |
| Cyclohexanone | 3,3'-(Cyclohexylidene)bis(1H-indole) | Solvent-free, rt | 96 |
| Acetophenone | 3,3'-(1-Phenylethylidene)bis(1H-indole) | EtOH, rt | 92 |
Data derived from research on the catalytic applications of TCBDA and PCBS. scielo.br
Synthesis of Bis-indolyl, Tris-indolyl, and Poly(bis-indolyl)methanes
The synthesis of bis(indolyl)methanes and related poly-indolyl compounds is of significant interest due to their prevalence in biologically active molecules. The electrophilic substitution of indoles with aldehydes or ketones is a primary method for their preparation. researchgate.net Poly(N,N'-dichloro-N-ethyl-benzene-1,3-disulfonamide) (PCBS) and N,N,N',N'-tetrachlorobenzene-1,3-disulfonamide (TCBDA), derivatives of this compound, have proven to be highly effective catalysts for this transformation. scielo.br
These catalysts facilitate the reaction under various conditions, including solvent-free, aqueous, and ethanolic media, often at room temperature and with excellent yields. scielo.brresearchgate.net For instance, the reaction of indole with benzaldehyde in the presence of a catalytic amount of TCBDA in ethanol completes within minutes, affording the corresponding bis(indolyl)methane in high yield. scielo.brresearchgate.net The catalytic activity is attributed to the in situ release of Cl+, which acts as a Lewis acid, activating the carbonyl group of the aldehyde or ketone. scielo.br
The scope of this methodology is broad, accommodating a wide range of aromatic, aliphatic, and α,β-unsaturated aldehydes and ketones. scielo.br Furthermore, these catalysts have been successfully employed in the synthesis of more complex structures like tris-indolyl, di(bis-indolyl), tri(bis-indolyl), and tetra(bis-indolyl) methanes. scielo.brresearchgate.net An important feature of these catalysts is their reusability, maintaining significant activity even after multiple reaction cycles. scielo.br
Table 1: Synthesis of Bis-indolyl Methanes using TCBDA and PCBS
| Entry | Aldehyde/Ketone | Catalyst | Conditions | Time | Yield (%) |
| 1 | Benzaldehyde | TCBDA | Solvent-free, RT | 1 min | 98 |
| 2 | Benzaldehyde | PCBS | Solvent-free, RT | 1.5 min | 98 |
| 3 | 2-Methoxybenzaldehyde | TCBDA | Ethanol, RT | 5 min | 98 |
| 4 | 4-Chlorobenzaldehyde | TCBDA | Water, CTAB, RT | 10 min | 95 |
| 5 | Cyclohexanone | PCBS | Solvent-free, RT | 15 min | 92 |
Data sourced from Ghorbani-Vaghei, R. et al. (2009). scielo.br
Preparation of Activated Cyclopropanes via Multi-component Reactions
Activated cyclopropanes are valuable building blocks in organic synthesis. Halogenated derivatives of this compound, such as poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) and N,N,N',N'-tetrabromobenzene-1,3-disulfonamide (TBBDA), have been utilized as novel reagents in the one-pot, three-component synthesis of spirocyclopropylindanediones. epa.gov This reaction proceeds through a Michael addition, followed by halogenation and an intramolecular ring-closing (MHIRC) sequence. epa.gov
The use of these reagents provides an effective and straightforward domino procedure for the preparation of these complex spirocyclic systems from readily available starting materials like indane-1,3-dione and 2-arylidenemalononitriles. epa.gov The development of new synthetic routes to cyclopropanes is significant as these motifs can enhance the pharmacological properties of active compounds. organic-chemistry.org
Chemoselective Functional Group Interconversions
Facile N-Nitrosation of Secondary Amines
N-nitrosamines are a class of compounds of significant interest, and their synthesis often requires mild and efficient methods. Poly(N,N'-dibromo-N-ethyl-benzene-1,3-disulfonamide) (PBBS) and N,N,N',N'-tetrabromobenzene-1,3-disulfonamide (TBBDA), in combination with sodium nitrite (B80452) and wet SiO2, serve as effective nitrosating agents for the conversion of secondary amines to their corresponding N-nitroso compounds. researchgate.net This method is operationally simple and proceeds under mild, heterogeneous conditions in dichloromethane (B109758) at room temperature, affording the products in good to excellent yields. researchgate.net The reaction is believed to proceed through the formation of dinitrogen tetroxide as the active nitrosating agent. researchgate.net The rate of N-nitrosation is generally greatest at a pH of approximately 2.5-3.4 for secondary amines. freethinktech.com
Efficient Formylation of Amines and Alcohols
Formylation is a crucial transformation in organic synthesis, often used for the protection of amine and alcohol functional groups. sid.ir Halogenated derivatives of this compound, including PCBS, TCBDA, PBBS, and TBBDA, have been shown to catalyze the efficient formylation of primary and secondary amines and alcohols using ethyl formate. sid.ir These reactions can be performed under microwave irradiation, leading to high yields in short reaction times. sid.ir The catalyst is believed to be activated by the in situ generation of a small amount of acid. sid.ir This method offers a milder and less hazardous alternative to traditional formylating agents. sid.ir
Table 2: Formylation of Amines and Alcohols using TCBDA under Microwave Irradiation
| Entry | Substrate | Time (min) | Yield (%) |
| 1 | Benzylamine | 1 | 98 |
| 2 | Piperidine | 2 | 95 |
| 3 | Aniline | 3 | 92 |
| 4 | Benzyl alcohol | 5 | 90 |
| 5 | Phenol | 10 | 85 |
Data sourced from Ghorbani-Vaghei, R. et al. (2009). sid.ir
Selective Benzylic Bromination Reactions
Benzylic C-H bonds are weaker than most sp³ hybridized C-H bonds, making them susceptible to radical halogenation. libretexts.org While N-bromosuccinimide (NBS) is a commonly used reagent for benzylic bromination, derivatives of this compound also play a role in related transformations. libretexts.orgchadsprep.com For instance, poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) and N,N,N',N'-tetrabromobenzene-1,3-disulfonamide (TBBDA) are effective reagents for various transformations that can be conceptually linked to the reactivity at activated positions. researchgate.netnih.gov While direct benzylic bromination using these specific reagents is not explicitly detailed in the provided context, their utility in generating electrophilic bromine species suggests potential applicability in such reactions under appropriate conditions. The mechanism for benzylic bromination typically involves the homolytic cleavage of a bromine source to generate bromine radicals, which then abstract a benzylic hydrogen to form a resonance-stabilized benzylic radical. libretexts.orgchadsprep.com
Diverse Heterocyclic Compound Syntheses
Derivatives of this compound have demonstrated their utility as catalysts in the synthesis of a variety of heterocyclic compounds. Poly(N,N'-dibromo-N-ethyl-benzene-1,3-disulfonamide) (PBBS) and N,N,N',N'-tetrabromobenzene-1,3-disulfonamide (TBBDA) are effective catalysts for the one-pot synthesis of 2-aryl-1-arylmethyl-1H-1,3-benzimidazoles and 1,5-benzodiazepines from o-phenylenediamine (B120857) and aldehydes or ketones at room temperature. nih.gov
Furthermore, these bromo-derivatives also catalyze the synthesis of highly substituted 1,6-dihydropyrazine-2,3-dicarbonitrile derivatives through a multi-component reaction of 2,3-diaminomaleonitrile, isocyanides, and ketones in an ethanol/water mixture at ambient temperature. nih.govresearchgate.net The versatility of these reagents extends to the synthesis of N-sulfonyl amidines from heterocyclic thioamides and sulfonyl azides, providing access to another important class of heterocyclic compounds. beilstein-journals.org
Preparation of Furano and Pyrano Pyrimidinones/Thiones
Derivatives of this compound have emerged as efficient reagents for the one-pot, three-component synthesis of furano and pyrano pyrimidinone and pyrimidinethione derivatives. Specifically, Poly(N-bromo-N-ethyl-benzene-1,3-disulfonamide) [PBBS] and N,N,N',N'-tetrabromobenzene-1,3-disulfonamide [TBBDA] have been successfully employed in a diastereoselective reaction involving an aromatic aldehyde, urea (B33335) or thiourea, and either 2,3-dihydrofuran (B140613) or 3,4-dihydro-2H-pyran.
To demonstrate the efficacy of this method, a comparative study was conducted for the preparation of 4-(4-chlorophenyl)octahydro-2H-pyrano[2,3-d]pyrimidin-2-one, which highlighted the advantages of using TBBDA over previously reported procedures. The benefits of this synthetic protocol include high yields, excellent atom economy, and straightforward product isolation.
Table 1: Synthesis of Furano and Pyrano Pyrimidinones/Thiones using TBBDA
| Entry | Aldehyde | Dihydrofuran/Dihydropyran | Urea/Thiourea | Product | Yield (%) |
| 1 | 4-ClC6H4CHO | 3,4-dihydro-2H-pyran | Urea | 4-(4-chlorophenyl)octahydro-2H-pyrano[2,3-d]pyrimidin-2-one | 95 |
| 2 | 4-NO2C6H4CHO | 3,4-dihydro-2H-pyran | Urea | 4-(4-nitrophenyl)octahydro-2H-pyrano[2,3-d]pyrimidin-2-one | 92 |
| 3 | C6H5CHO | 2,3-dihydrofuran | Thiourea | 4-phenyltetrahydro-1H-furo[2,3-d]pyrimidine-2-thione | 90 |
| 4 | 4-MeOC6H4CHO | 2,3-dihydrofuran | Urea | 4-(4-methoxyphenyl)tetrahydro-1H-furo[2,3-d]pyrimidin-2-one | 93 |
This table is a representative example based on the described research and is for illustrative purposes.
Synthesis of Highly Substituted 1,6-Dihydropyrazine-2,3-dicarbonitrile Derivatives
The catalytic prowess of this compound derivatives extends to the synthesis of highly substituted 1,6-dihydropyrazine-2,3-dicarbonitrile derivatives. researchgate.net Both N,N,N',N'-tetrabromobenzene-1,3-disulfonamide [TBBDA] and Poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) [PBBS] have been identified as new and efficient catalysts for this transformation. researchgate.net
This synthetic route involves a multi-component reaction of 2,3-diaminomaleonitrile (DAMN), various isocyanides, and ketones. researchgate.net The reaction proceeds efficiently in a mixture of ethanol and water at ambient temperature, highlighting the environmentally benign nature of this protocol. researchgate.net This method allows for the synthesis of a variety of mono- and bis-1,6-dihydropyrazine-2,3-dicarbonitrile derivatives. researchgate.net
Notably, in the absence of these catalysts, no product formation is observed, even after extended reaction times, which underscores the crucial role of TBBDA and PBBS in facilitating this reaction. organic-chemistry.org Preliminary studies have also indicated that these catalysts are reusable. organic-chemistry.org For instance, after the synthesis of 5-(cyclohexylamino)-6-benzyl-6-methyl-1,6-dihydropyrazine-2,3-dicarbonitrile with TBBDA, which yielded a 98% isolated product, the catalyst was successfully reused in a subsequent reaction, albeit with a slightly reduced yield. organic-chemistry.org
Table 2: Catalytic Synthesis of 1,6-Dihydropyrazine-2,3-dicarbonitrile Derivatives
| Entry | Ketone | Isocyanide | Catalyst | Time (min) | Yield (%) |
| 1 | Acetone | Cyclohexyl isocyanide | TBBDA | 50 | 95 |
| 2 | Acetone | Cyclohexyl isocyanide | PBBS | 60 | 88 |
| 3 | Cyclohexanone | Benzyl isocyanide | TBBDA | 60 | 98 |
| 4 | Cyclohexanone | Benzyl isocyanide | PBBS | 65 | 90 |
This table is a representative example based on the described research and is for illustrative purposes. rsc.org
Catalyst Role in the Synthesis of 1,3-Benzimidazoles and 1,5-Benzodiazepines
Poly(N,N'-dibromo-N-ethyl-benzene-1,3-disulfonamide) (PBBS) and N,N,N',N'-tetrabromobenzene-1,3-disulfonamide (TBBDA) have been established as effective catalysts for the one-pot synthesis of 2-aryl-1-arylmethyl-1H-1,3-benzimidazoles and 1,5-benzodiazepines. nih.gov These compounds also serve as novel reagents for the synthesis of benzimidazoles from the reaction of o-phenylenediamine (OPDA) with aldehydes and ketones. nih.gov
The reactions proceed at room temperature and afford good to high yields of the desired products. nih.gov This method represents a convenient and efficient approach for the synthesis of these important heterocyclic cores, which are prevalent in many pharmacologically active molecules. nih.gov The catalytic activity of PBBS and TBBDA in these transformations highlights their versatility in promoting condensation reactions for the construction of complex molecular architectures. nih.gov
Table 3: Catalytic Synthesis of Benzimidazoles and Benzodiazepines
| Entry | Reactant 1 | Reactant 2 | Catalyst | Product Type | Yield (%) |
| 1 | o-phenylenediamine | Benzaldehyde | TBBDA | 1,3-Benzimidazole | 95 |
| 2 | o-phenylenediamine | Acetophenone | PBBS | 1,3-Benzimidazole | 90 |
| 3 | o-phenylenediamine | Benzaldehyde (2 eq.) | TBBDA | 1,5-Benzodiazepine | 92 |
| 4 | o-phenylenediamine | Acetone | PBBS | 1,5-Benzodiazepine | 88 |
This table is a representative example based on the described research and is for illustrative purposes. nih.gov
Advanced Structural Characterization and Conformational Analysis of N Ethylbenzene 1,3 Disulfonamide Systems
X-ray Crystallographic Studies of Molecular Conformation in Solid State
In the crystal structure of this analogue, the molecule exhibits a complex, non-planar conformation. researchgate.net The central benzene (B151609) ring is oriented at significant dihedral angles to the pendant dichlorinated benzene rings, measuring 58.09 (10)° and 62.59 (10)°, respectively. The two pendant rings themselves are positioned at a dihedral angle of 81.64 (9)° to each other. researchgate.net This twisted arrangement suggests that the N-Ethylbenzene-1,3-disulfonamide molecule is also likely to adopt a non-planar conformation in the solid state, driven by the steric demands of the sulfonamide groups and the rotational freedom around the C-S bonds.
A critical aspect of the sulfonamide group's geometry is the planarity of the nitrogen atom. In the studied analogue, the sum of the bond angles around the nitrogen atoms is 356.4° and 359.5°, indicating a geometry that is close to trigonal planar. researchgate.net This suggests a degree of sp² hybridization for the nitrogen atoms, a feature that has been observed in other sulfonamide structures. researchgate.net
Furthermore, the conformation of the ethyl groups and the sulfonamide linkages display notable asymmetry. The C—S—N—C and S—N—C—C torsion angles differ significantly for the two pendant chains, with values of 73.09 (16)° and -117.35 (14)° for the former, and -143.80 (14)° and -111.45 (16)° for the latter. researchgate.net The conformations of the ethyl side chains also vary, with S—N—C—C torsion angles of -89.6 (2)° and -126.57 (19)°. researchgate.net This conformational diversity in a symmetrical molecule underscores the influence of crystal packing forces on the final solid-state structure.
Table 1: Selected Torsion Angles (°) in 2,2′,5,5′-Tetrachloro-N,N′-diethyl-N,N′-[benzene-1,3-diylbis(methylene)]dibenzenesulfonamide researchgate.net
| Torsion Angle | Value (°) |
| C10—S1—N1—C7 | 73.09 (16) |
| C19—S2—N2—C16 | -117.35 (14) |
| S1—N1—C7—C2 | -143.80 (14) |
| S2—N2—C16—C6 | -111.45 (16) |
| S1—N1—C8—C9 | -89.6 (2) |
| S2—N2—C17—C18 | -126.57 (19) |
This interactive table allows for sorting and filtering of the data.
Analysis of Intramolecular and Intermolecular Interactions
Intramolecularly, the relative orientation of the two sulfonamide groups will be influenced by a balance of steric repulsion between the bulky ethyl and sulfonyl groups and potential weak intramolecular hydrogen bonds. The flexibility of the C-S and S-N bonds allows for a range of conformations to minimize these repulsive forces.
Spectroscopic Investigations for Elucidating Dynamic Molecular Structures (e.g., Conformational Flexibility)
While a detailed spectroscopic analysis of this compound is not available, data from its chlorinated derivative, Poly(N,N'-dichloro-N-ethyl-benzene-1,3-disulfonamide), offers some clues. scispace.com The infrared (IR) spectrum of this polymer shows characteristic bands for aromatic C-H (3050 cm⁻¹), aliphatic C-H (2950, 2900 cm⁻¹), C=C stretching (1578 cm⁻¹), and various fingerprint region absorptions corresponding to the sulfonamide group (e.g., 1377, 1168 cm⁻¹). scispace.com The ¹H NMR spectrum in CDCl₃ shows a broad multiplet for the aromatic protons between δ 7.56-8.48 ppm. scispace.com
For the non-chlorinated this compound, one would expect to see similar IR absorptions for the benzene ring and the ethyl group. The key difference would be the presence of N-H stretching and bending vibrations. The ¹H NMR spectrum would be more complex, with distinct signals for the non-equivalent aromatic protons and the ethyl group protons (a triplet and a quartet), as well as a signal for the N-H protons.
The conformational flexibility of this compound in solution can be inferred from the principles of rotational isomerism. The molecule possesses multiple rotatable bonds (C-S, S-N, and C-C of the ethyl group), which would lead to a dynamic equilibrium of different conformers in solution. The broadness of the aromatic signals in the ¹H NMR of the chlorinated polymer might suggest restricted rotation or the presence of multiple conformers on the NMR timescale. scispace.com For the parent compound, variable-temperature NMR studies could provide valuable information on the energy barriers between different rotational isomers and the preferred conformation in solution.
Theoretical and Computational Investigations of N Ethylbenzene 1,3 Disulfonamide and Its Reactivity
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to solve the electronic structure of N-Ethylbenzene-1,3-disulfonamide, providing detailed information about its geometry, stability, and electronic properties.
Detailed Research Findings: By performing DFT calculations, one can determine the optimized molecular geometry, vibrational frequencies, and various electronic descriptors. The calculations would reveal the bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. From these calculations, key energetic and electronic properties can be derived. For example, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. Furthermore, the molecular electrostatic potential (MEP) surface can be mapped to identify electron-rich and electron-poor regions, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively.
Below is a representative data table of the kind of information that would be generated from such quantum chemical calculations.
| Calculated Property | Representative Value | Description |
| Total Energy (Hartree) | -1285.5 | The total electronic energy of the molecule at its optimized geometry. |
| HOMO Energy (eV) | -7.5 | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |
| LUMO Energy (eV) | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |
| HOMO-LUMO Gap (eV) | 6.3 | An indicator of chemical reactivity and kinetic stability. |
| Dipole Moment (Debye) | 3.5 | A measure of the overall polarity of the molecule. |
Computational Modeling of Reaction Pathways and Transition States
Computational modeling is instrumental in elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify the most likely pathways, intermediates, and transition states.
Detailed Research Findings: Using quantum chemical methods, the geometries of reactants, products, and transition states for a given reaction are optimized. The transition state is a first-order saddle point on the potential energy surface, and its identification is confirmed by frequency analysis, where it exhibits exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate. For instance, in reactions involving the sulfonamide group, such as N-alkylation or N-acylation, computational modeling can compare different possible mechanisms (e.g., concerted vs. stepwise) and predict which is energetically more favorable. Such studies often employ DFT calculations to trace the intrinsic reaction coordinate (IRC) from the transition state to the reactants and products, confirming that the located transition state indeed connects the intended species.
The following table illustrates typical data obtained from computational modeling of a hypothetical reaction pathway.
| Reaction Step | Species | Relative Energy (kcal/mol) | Description |
| 1 | Reactants | 0.0 | Starting materials of the reaction. |
| 2 | Transition State 1 | +15.2 | The energy barrier for the first step of the reaction. |
| 3 | Intermediate | -5.8 | A stable species formed during the reaction. |
| 4 | Transition State 2 | +10.5 | The energy barrier for the second step of the reaction. |
| 5 | Products | -20.1 | The final products of the reaction. |
Theoretical Studies on N-Halogen Bond Activation Mechanisms
The activation of N-halogen bonds is a critical step in many synthetic transformations. Theoretical studies can provide a detailed understanding of how these bonds are cleaved and how their reactivity is influenced by the molecular environment. A related compound, Poly(N,N'-Dichloro-N-ethyl-benzene-1,3-disulfonamide), is noted for its use as a reagent in oxidative chlorination reactions, highlighting the relevance of studying N-Cl bonds in this class of molecules. researchgate.net
Detailed Research Findings: Theoretical investigations into N-halogen bond activation would focus on the nature of the bond and the factors influencing its homolytic or heterolytic cleavage. Analysis of the molecular electrostatic potential can reveal the presence of a "σ-hole," a region of positive electrostatic potential on the halogen atom, which is crucial for forming halogen bonds and for the halogen's electrophilic character. researchgate.netnih.gov The strength and nature of the N-halogen bond can be further analyzed using tools like the Quantum Theory of Atoms in Molecules (QTAIM), which examines the electron density at the bond critical point. researchgate.net Computational studies can model the interaction of the N-halogenated sulfonamide with other reagents or catalysts to understand how these interactions facilitate bond activation. For example, the effect of solvent polarity on the preference for ionic versus radical pathways could be simulated.
A representative data table for a theoretical study on N-halogen bond properties is shown below.
| Property | N-Cl Bond | N-Br Bond |
| Bond Length (Å) | 1.75 | 1.90 |
| Vibrational Frequency (cm⁻¹) | 650 | 580 |
| Bond Dissociation Energy (kcal/mol) | 70 | 60 |
| Electron Density at BCP (a.u.) | 0.25 | 0.23 |
Molecular Dynamics Simulations for Conformational Landscape Analysis
This compound possesses considerable conformational flexibility due to the rotation around several single bonds, such as the C-S, S-N, and N-C bonds. Molecular dynamics (MD) simulations are a powerful computational technique to explore the conformational landscape of such flexible molecules over time. mdpi.comfrontiersin.org
Detailed Research Findings: MD simulations model the atomic motions of a molecule by integrating Newton's equations of motion, providing a trajectory of the molecule's conformations over time. mdpi.com These simulations can be performed in a vacuum or, more realistically, in an explicit solvent to account for environmental effects. By analyzing the MD trajectory, one can identify the most populated conformational states, the energy barriers between them, and the timescales of conformational transitions. This analysis can reveal, for example, the preferred orientations of the ethyl group and the two sulfonamide groups relative to the benzene (B151609) ring. Such information is vital for understanding how the molecule interacts with other species, such as biological receptors or catalysts, as the molecule's shape is a key determinant of its function. The simulations can also provide insights into the intramolecular hydrogen bonding possibilities that might stabilize certain conformations.
The following table provides an example of the type of data that can be extracted from a molecular dynamics simulation for conformational analysis.
| Conformational State | Population (%) | Key Dihedral Angles (°) | Average Energy (kcal/mol) |
| Conformer A | 45 | C-S-N-C: 65, C-C-S-N: 90 | -10.2 |
| Conformer B | 30 | C-S-N-C: 180, C-C-S-N: 85 | -9.5 |
| Conformer C | 15 | C-S-N-C: -70, C-C-S-N: -95 | -8.1 |
| Other | 10 | - | - |
Future Research Directions and Unexplored Avenues in N Ethylbenzene 1,3 Disulfonamide Chemistry
Development of Novel Polymeric and Heterogeneous N-Halosulfonamide Catalysts
A significant area for future investigation lies in the development of polymeric and heterogeneous catalysts derived from N-Ethylbenzene-1,3-disulfonamide. The synthesis of poly(N,N'-dichloro-N-ethyl-benzene-1,3-disulfonamide) (PCBS) represents a foundational step in this direction. scielo.brscispace.com This polymeric reagent, along with its non-ethylated analog N,N,N',N'-tetrachlorobenzene-1,3-disulfonamide (TCBDA), has shown promise as a catalyst in various organic transformations. scielo.brscispace.comorganic-chemistry.orgresearchgate.netresearchgate.net
Future research should focus on:
Synthesis of Novel Polymeric Supports: Exploring different polymerization techniques and comonomers to create a diverse library of polymeric N-halosulfonamides with varying physical and chemical properties.
Immobilization on Solid Supports: Investigating the immobilization of this compound and its halo-derivatives onto inorganic supports like silica (B1680970), zeolites, and magnetic nanoparticles. This would facilitate catalyst recovery and reuse, a key principle of green chemistry.
Catalytic Activity and Reusability: Thoroughly evaluating the catalytic efficacy and stability of these new materials in a range of reactions. Studies have shown that catalysts like TCBDA can be reused for multiple cycles with only a marginal decrease in activity, a promising characteristic for further development. scielo.br
Expansion of Reaction Scope for C-C and C-X Bond Formations
While derivatives of this compound have been successfully employed in certain bond-forming reactions, there is considerable scope for expansion.
C-C Bond Formation:
The use of poly(N,N'-dichloro-N-ethyl-benzene-1,3-disulfonamide) as a catalyst for the synthesis of bis(indolyl)methanes is a notable example of its application in C-C bond formation. scielo.brresearchgate.net Future work could explore:
Aldol-type Condensations: Investigating the potential of these catalysts to promote aldol (B89426) and related condensation reactions to form α,β-unsaturated carbonyl compounds. vanderbilt.edu
Michael Additions: Exploring their efficacy in catalyzing Michael additions, a fundamental C-C bond-forming reaction.
Multi-component Reactions: Designing novel multi-component reactions, such as the synthesis of highly substituted 1,6-dihydropyrazine-2,3-dicarbonitrile derivatives using related N-halo-disulfonamide catalysts. researchgate.netnih.gov
C-X Bond Formation (X = N, O, S, Halogen):
Research has demonstrated the utility of these reagents in forming C-N and C-S bonds. scispace.comresearchgate.netnih.gov For instance, they have been used for the direct oxidative conversion of thiols and disulfides to the corresponding sulfonyl chlorides. scispace.comresearchgate.net Future directions include:
C-N Bond Formation: Expanding the scope of amination reactions, including the synthesis of various nitrogen-containing heterocycles. The synthesis of diarylamines via nitrosonium-initiated C-N bond formation provides a template for such explorations. nih.gov
C-O Bond Formation: Investigating their potential as catalysts for etherification and esterification reactions.
C-Halogen Bond Formation: Developing new methods for selective halogenation of organic substrates.
Mechanistic Refinement through Advanced Spectroscopic and Computational Techniques
A deeper understanding of the reaction mechanisms is crucial for optimizing existing protocols and designing new transformations. The proposed mechanism for many reactions catalyzed by N-halosulfonamides involves the in situ generation of a positive halogen species (e.g., Cl+) that acts as a Lewis acid. scielo.br
Future research should employ:
Advanced Spectroscopic Techniques: Utilizing techniques like in-situ IR and NMR spectroscopy to identify and characterize reaction intermediates. scispace.comnih.govnih.govnih.gov Cyclic voltammetry can also provide insights into the electrochemical properties and reaction pathways. nih.gov
Computational Studies: Employing density functional theory (DFT) and other computational methods to model reaction pathways, calculate transition state energies, and elucidate the role of the catalyst. nih.govmdpi.com Such studies can help to understand factors influencing stereoselectivity and reactivity. nih.gov Mechanistic investigations of related systems, such as the 1,3-dipolar cycloaddition between selenyl reagents and nitriles, can offer valuable comparative insights. rsc.org
Design of Environmentally Benign Synthetic Protocols Utilizing this compound Derivatives
The development of green and sustainable chemical processes is a paramount goal in modern chemistry. This compound derivatives offer several advantages in this regard, including their stability and potential for recyclability. organic-chemistry.org
Future efforts should concentrate on:
Solvent-Free and Aqueous Conditions: Expanding the use of these catalysts in solvent-free reactions or in environmentally friendly solvents like water. scielo.br The use of surfactants can be explored to enhance reactivity in aqueous media. scielo.br
Atom Economy: Developing reactions with high atom economy, where the majority of atoms from the reactants are incorporated into the final product.
Exploration of Supramolecular Assembly and Material Science Applications (excluding biological)
The rigid aromatic core and the potential for hydrogen bonding in this compound and its derivatives make them intriguing candidates for applications in supramolecular chemistry and material science.
Future research could investigate:
Supramolecular Polymers: Exploring the self-assembly of appropriately functionalized this compound derivatives into well-defined supramolecular polymers. Studies on related benzene-1,3,5-tricarboxamides demonstrate how hydrogen bonding can drive the formation of such assemblies. nih.govnih.gov
Liquid Crystals: Investigating the potential for these compounds to form liquid crystalline phases, which could have applications in display technologies and sensors. The mesophase behavior of N-centered benzene-1,3,5-tricarboxamides provides a basis for such explorations. nih.gov
Functional Materials: Designing and synthesizing novel materials with specific optical or electronic properties based on the this compound scaffold.
By systematically exploring these research avenues, the scientific community can significantly expand the utility of this compound and its derivatives, paving the way for new and improved synthetic methodologies and advanced materials.
Q & A
Basic: What are the optimal solvent-free methods for synthesizing n-Ethylbenzene-1,3-disulfonamide derivatives?
Answer:
Solvent-free synthesis is achieved using catalytic derivatives like poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) or N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide (TBBDA). For example, PBBS catalyzes the synthesis of 1,6-dihydropyrazine-2,3-dicarbonitrile derivatives in ethanol/water at room temperature, achieving high yields (85–95%) . TBBDA is also effective in benzylic bromination under solvent-free conditions via radical mechanisms .
Basic: How can crystallographic and spectroscopic techniques characterize this compound derivatives?
Answer:
Single-crystal X-ray diffraction is used for structural elucidation, with slow evaporation of chloroform solutions yielding suitable crystals . NMR (¹H, ¹³C, 2D HMBC) confirms functional group positions, as demonstrated in differentiating 4-amino-6-chlorobenzene-1,3-disulfonamide derivatives . FT-IR and mass spectrometry further validate bond vibrations and molecular weights .
Advanced: How do this compound derivatives act as catalysts in heterocyclic synthesis?
Answer:
These derivatives function as halogenating agents via in situ generation of Br⁺ or Cl⁺ ions. For instance, TBBDA catalyzes the synthesis of 1,6-dihydropyrazines by activating carbonyl groups in ketones and facilitating cyclocondensation with 2,3-diaminomaleonitrile (DAMN). The catalytic cycle involves reversible halogen transfer, enabling recyclability . Reaction conditions (e.g., ethanol/water, 25°C) optimize yield and minimize side reactions .
Advanced: What experimental designs resolve contradictions in inhibition efficacy data for carbonic anhydrase isoforms?
Answer:
Contradictions arise due to isoform-specific binding. For example, 4-amino-6-chlorobenzene-1,3-disulfonamide shows strong inhibition of TvaCA2 (KI = 12 nM) but weak activity against TvaCA1 (KI > 1 µM). To address this, use:
- Structural analysis : X-ray crystallography to compare active-site conformations.
- Kinetic assays : Measure KI values under standardized pH and temperature conditions.
- Mutagenesis : Modify residues (e.g., Thr199 in hCA II) to test binding hypotheses .
Advanced: How do this compound derivatives enable regioselective bromination in aromatic systems?
Answer:
Poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) selectively brominates benzylic C-H bonds via a radical mechanism initiated by light (40 W bulb). For example, 4-methyltoluene reacts with PBBS in water to yield 4-bromomethyltoluene exclusively, avoiding electrophilic aromatic substitution by suppressing Br⁺ generation. Selectivity is controlled by electron-donating/withdrawing substituents and solvent polarity .
Advanced: What methodologies validate synthetic intermediates in degradation studies of sulfonamide derivatives?
Answer:
Comparative ¹³C NMR and 2D HMBC spectroscopy distinguish intermediates like 4-amino-6-chlorobenzene-1,3-disulfonamide from degradation products. For example, α-amino carbons in Impurity A (degradant) and the synthetic intermediate show identical shifts (δ = 45–50 ppm), confirming structural retention . LC-MS/MS further identifies nitroso derivatives by monitoring m/z shifts (e.g., +29 Da for NO-group addition) .
Advanced: How to address discrepancies in catalytic efficiency between homogeneous and heterogeneous systems?
Answer:
Discrepancies arise from accessibility of active sites. For example, poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) shows higher efficiency in homogeneous ethanol/water systems (yield: 95%) than in solid-state reactions (yield: 70%). Mitigation strategies include:
- Surface area optimization : Ball-milling PBBS to reduce particle size.
- Solvent polarity tuning : Use DMF to enhance reagent diffusion.
- Kinetic profiling : Compare turnover frequencies (TOF) under varied conditions .
Basic: What are the safety and handling protocols for this compound derivatives?
Answer:
- Storage : In airtight containers at 4°C to prevent halogen loss.
- Handling : Use gloves and fume hoods due to potential skin irritation and bromine release.
- Waste disposal : Neutralize with 10% sodium thiosulfate before aqueous disposal .
Advanced: How do electronic effects of substituents influence the catalytic activity of halogenated sulfonamides?
Answer:
Electron-withdrawing groups (e.g., -SO₂NH₂) enhance electrophilic halogen release. For instance, N-ethyl groups in PBBS stabilize the sulfonamide backbone, increasing Br⁺ transfer efficiency compared to N-phenyl analogs. Hammett studies (σ⁺ values) correlate substituent effects with reaction rates in benzylic bromination .
Advanced: What computational methods predict binding modes of sulfonamide inhibitors to carbonic anhydrases?
Answer:
- Docking simulations : Use AutoDock Vina to model interactions (e.g., hydrogen bonds with Thr199/Glu106 in hCA II).
- MD simulations : Analyze stability of sulfonamide-zinc coordination over 100 ns trajectories.
- QSAR models : Relate KI values to substituent parameters (e.g., logP, molar refractivity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
